

An In-depth Technical Guide to the Radioactive Properties of Krypton-79

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krypton-79**

Cat. No.: **B1196655**

[Get Quote](#)

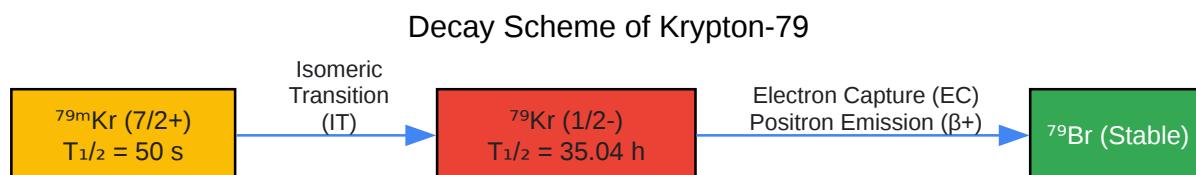
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive properties of **Krypton-79** (^{79}Kr), a radionuclide with applications in nuclear medicine and research. This document details its decay characteristics, emitted radiations, and production methods. Experimental workflows for its production and application are outlined, and key data are presented in a structured format for clarity and ease of comparison.

Core Radioactive Properties

Krypton-79 is a proton-rich isotope of krypton that undergoes radioactive decay to a stable isotope of bromine. Its fundamental properties are summarized below.

Property	Value
Atomic Number (Z)	36
Mass Number (A)	79
Neutron Number (N)	43
**Half-life ($T_{1/2}$) **	35.04 hours [1] [2]
Decay Modes	Electron Capture (EC), Positron Emission (β^+) [1]
Daughter Isotope	Bromine-79 (^{79}Br) (100% abundance, stable) [1]
Mean Electron Energy	0.02372 MeV [1]
Mean Photon Energy	0.2549 MeV [1]


Decay Scheme and Emitted Radiations

Krypton-79 decays to stable Bromine-79 through a combination of electron capture and positron emission. This process involves the emission of various types of radiation, including gamma rays, X-rays, positrons, and Auger electrons.[\[1\]](#) A summary of the most prominent radiations is provided in the table below.

Radiation Type	Energy (MeV)	Yield (#/disintegration)
Gamma	0.261290	0.1270
Gamma	0.397540	0.09334
Gamma	0.606090	0.08115
Annihilation Photon	0.511000	0.1373
Positron	0.263228	0.06672
X-ray	0.0118814	0.2888
X-ray	0.0118329	0.1496
Auger Electron	0.00132089	1.004
Auger Electron	0.00438608	3.026

Note: This table includes a selection of the most probable emissions. For a complete list of all emitted radiations, refer to ICRP Publication 107.[\[1\]](#)

The decay process of **Krypton-79**, including its metastable state, can be visualized as follows:

[Click to download full resolution via product page](#)

Decay scheme of **Krypton-79** and its isomer.

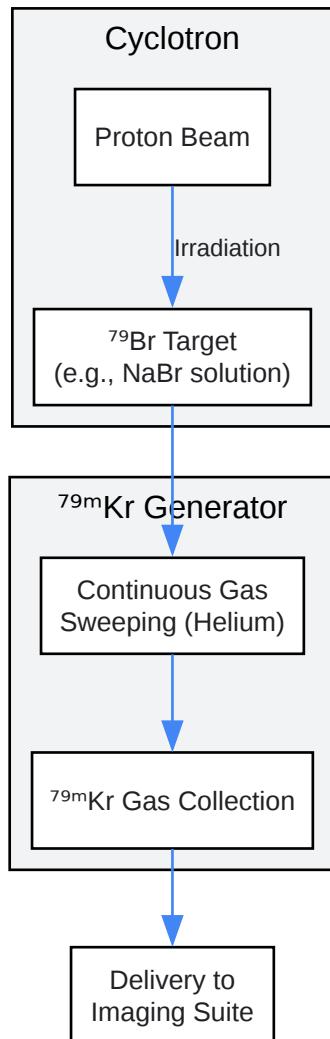
Metastable State: Krypton-79m

Krypton-79 has a metastable isomer, **Krypton-79m** (^{79m}Kr), which has a significantly shorter half-life and decays to the ground state of **Krypton-79** through isomeric transition.[\[3\]](#) This property is particularly useful in medical imaging applications where a short-lived radioisotope is desirable.

Property	Value
**Half-life ($T_{1/2}$) **	50 seconds[3]
Decay Mode	Isomeric Transition (IT)
Gamma Ray Energy	130 keV (0.130 MeV)[3]

Production of Krypton-79

Krypton-79 can be produced using a cyclotron by bombarding a stable bromine target with protons. The most common nuclear reaction for this purpose is:


While detailed, standardized experimental protocols for the production of **Krypton-79** are not readily available in the public domain, the general procedure involves the following steps:

- Target Preparation: A target of a stable bromine compound, such as sodium bromide (NaBr), is prepared.
- Irradiation: The bromine target is irradiated with a proton beam of a specific energy in a cyclotron.
- Purification: The produced **Krypton-79** gas is separated from the target material and any other radionuclidic impurities.

The production of the short-lived **Krypton-79m** is often achieved by generating it from a parent radionuclide in a generator system. A common method involves the proton bombardment of a bromide salt solution.[3]

The general workflow for the production of **Krypton-79m** for medical use can be visualized as follows:

Production Workflow for Krypton-79m

[Click to download full resolution via product page](#)Production workflow for **Krypton-79m**.

Experimental Protocols: Measurement of Radioactive Properties

Detailed, standardized protocols for the measurement of **Krypton-79**'s specific radioactive properties are highly dependent on the available equipment and institutional safety procedures. However, the fundamental methodologies employed are outlined below.

Half-life Determination

The half-life of **Krypton-79** can be determined by measuring the decay of its activity over time using a radiation detector.

Methodology:

- Sample Preparation: A sample of **Krypton-79** is prepared and placed in a fixed geometry relative to a radiation detector (e.g., a gamma spectrometer).
- Data Acquisition: The activity of the sample is measured at regular time intervals. The duration of each measurement and the interval between measurements should be appropriate for the expected half-life (35.04 hours).
- Data Analysis: The natural logarithm of the count rate is plotted against time. The data should form a straight line, and the slope of this line is equal to the negative of the decay constant (λ).
- Calculation: The half-life is then calculated using the formula: $T_{1/2} = \ln(2) / \lambda$.

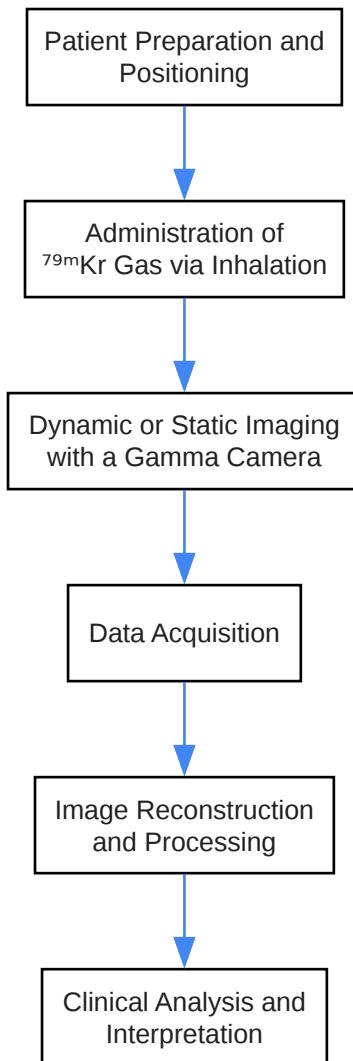
Gamma Spectroscopy

Gamma spectroscopy is used to identify and quantify the gamma-emitting radionuclides present in a sample and to determine their energies.

Methodology:

- System Calibration: A gamma spectroscopy system, typically consisting of a high-purity germanium (HPGe) detector and associated electronics, is calibrated for energy and efficiency using standard radioactive sources with well-known gamma-ray energies and emission probabilities.
- Sample Measurement: A **Krypton-79** sample is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired for a sufficient amount of time to achieve good statistical accuracy.
- Spectrum Analysis: The resulting spectrum is analyzed to identify the photopeaks corresponding to the gamma rays emitted by **Krypton-79**. The energy and net area (counts) of each photopeak are determined.

- Radionuclide Identification and Quantification: The energies of the identified photopeaks are compared to known gamma-ray energies of **Krypton-79** to confirm its presence. The activity of the radionuclide can be calculated from the net peak areas, taking into account the detector efficiency, gamma-ray emission probability, and measurement time.


Application in Lung Ventilation Imaging

Krypton-79m, due to its short half-life and gamma emission energy, is suitable for lung ventilation studies in nuclear medicine. While Krypton-81m is more commonly used, the principles are similar.

Experimental Workflow:

The general workflow for a lung ventilation study using a radioactive krypton gas is as follows:

Workflow for Lung Ventilation Imaging

[Click to download full resolution via product page](#)

Workflow for lung ventilation imaging.

Disclaimer: The experimental protocols and workflows described in this guide are intended for informational purposes only and should not be considered a substitute for established, validated procedures and institutional safety guidelines. All work with radioactive materials must be conducted in compliance with applicable regulations and under the supervision of qualified personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Krypton-79m: a new radionuclide for applications in nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Radioactive Properties of Krypton-79]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196655#radioactive-properties-of-krypton-79]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

